Drimentine B
Overview
Description
Drimentine B is part of the drimentine family of compounds, known for their anticancer, antibacterial, antifungal, and anthelmintic properties. These compounds are characterized by their complex molecular structures, which include a pyrroloindoline core with various substituents, making them a focal point for chemical synthesis and biological study.
Synthesis Analysis
The total synthesis of drimentine compounds, including Drimentine B, involves innovative strategies to construct the complex molecular architecture. A notable method for synthesizing Drimentine B involves a photocatalyzed radical conjugate addition, addressing the challenge of forming the C10b–C12 bond in the drimentine scaffold. This approach highlights the synthetic creativity required to assemble such intricate molecules from simpler chemical building blocks (Yu Sun et al., 2013).
Molecular Structure Analysis
Drimentines are distinguished by their pyrroloindoline core, to which various substituents are attached. The molecular structure of Drimentine B includes a unique aliphatic side chain linked to the C3a position, which is less common among the pyrroloindoline alkaloids. This structural feature contributes to the biological activity of the molecule and presents challenges and opportunities for synthetic chemists.
Chemical Reactions and Properties
The chemical reactivity of Drimentine B is influenced by its complex structure. The process of creating bonds, such as the C10b–C12 bond, involves intricate chemical reactions that demonstrate the compound's unique reactivity. The drimentine family's biological activities suggest these compounds undergo specific interactions with biological molecules, leading to their anticancer, antibacterial, antifungal, and anthelmintic effects.
Physical Properties Analysis
While specific studies on Drimentine B's physical properties are limited, related research on drimentine compounds provides insights. These compounds' physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in biological systems and their potential therapeutic applications.
Chemical Properties Analysis
The chemical properties of Drimentine B, including stability, reactivity, and functional group characteristics, are crucial for its synthesis and biological activity. The presence of the pyrroloindoline core and the aliphatic side chain affects its reactivity and interaction with biological targets, influencing its pharmacological profile.
Scientific Research Applications
Microbiology
- Summary of the application : Drimentine B is a novel class of antibiotics with a new terpenylated diketopiperazine structure . It has antibiotic, antifungal, and anthelmintic activity .
- Methods of application : Drimentine B is soluble in ethanol, methanol, DMF, or DMSO . It has limited water solubility .
- Results or outcomes : The mode of action of Drimentine B has received little attention to date .
Antifungal Research
Anthelmintic Research
Safety And Hazards
The safety and hazards of Drimentine B are not well-documented. However, it is intended for research use only and is not intended for diagnostic or therapeutic use1.
Future Directions
The future directions for Drimentine B research could involve further exploration of its biosynthetic pathway, as well as its potential applications in treating bacterial, fungal, and parasitic infections6. Additionally, its potential role in cancer treatment could be explored6.
Please note that this information is based on the current understanding and research on Drimentine B and may be subject to change as more research is conducted.
properties
IUPAC Name |
(1S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4,13,15,17-tetraene-3,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUCBHITXBJOGT-JMGSXGSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC=C6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098369 | |
Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Drimentine B | |
CAS RN |
204398-91-4 | |
Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204398-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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